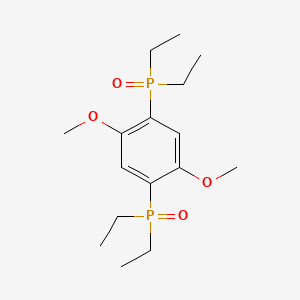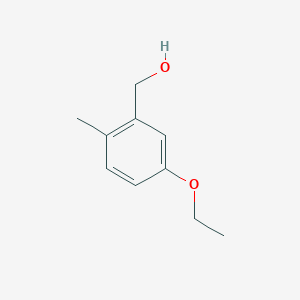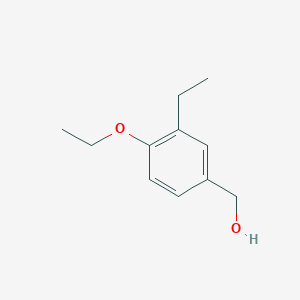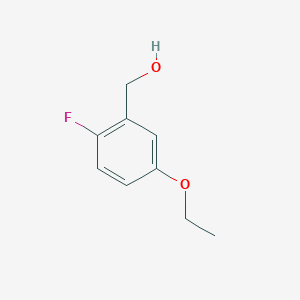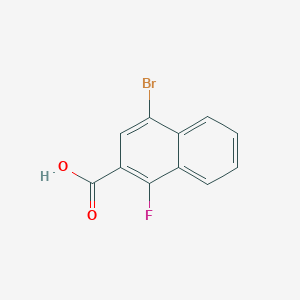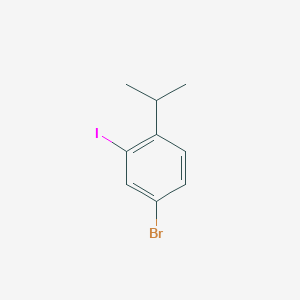
4-Cyclopropyl-3-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-3-methyl-1H-pyrazole (4C3MP) is a heterocyclic compound belonging to the pyrazole family. It is a five-membered ring system composed of four carbon atoms and one nitrogen atom. 4C3MP is structurally related to many other pyrazole derivatives, including 4-methyl-1H-pyrazole and 4-chloro-3-methyl-1H-pyrazole. 4C3MP has been studied extensively due to its interesting structural properties and wide range of applications in various scientific fields.
Scientific Research Applications
4-Cyclopropyl-3-methyl-1H-pyrazole has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of other pyrazole derivatives, such as 4-methyl-1H-pyrazole and 4-chloro-3-methyl-1H-pyrazole. It has also been used as a tool to study the effect of substituents on the reactivity of pyrazoles. In addition, this compound has been used as a ligand in the synthesis of metal complexes, and as a catalyst in the synthesis of organic compounds.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-3-methyl-1H-pyrazole is not fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can form a coordinate covalent bond with a nucleophile, such as a Lewis base. This bond formation is believed to be the key step in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that the compound may have anti-inflammatory and antioxidant properties. In addition, this compound has been reported to have an inhibitory effect on the growth of certain cancer cell lines.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-Cyclopropyl-3-methyl-1H-pyrazole in laboratory experiments is its high reactivity. This makes it an ideal starting material for the synthesis of other pyrazole derivatives. In addition, the compound is relatively inexpensive and easy to obtain.
However, there are some limitations associated with the use of this compound in laboratory experiments. One of the main limitations is the fact that the compound is highly reactive, which can make it difficult to control the reaction conditions. In addition, the compound is highly flammable and can be toxic if inhaled or ingested.
Future Directions
Future research on 4-Cyclopropyl-3-methyl-1H-pyrazole should focus on further exploring its biochemical and physiological effects. This could include studying the compound’s ability to interact with other molecules, as well as its potential to be used as a therapeutic agent. Additionally, further research should be conducted to explore the compound’s potential to be used as a catalyst in the synthesis of organic compounds. Finally, further research should be conducted to explore the compound’s potential to be used as a ligand in the synthesis of metal complexes.
Synthesis Methods
The synthesis of 4-Cyclopropyl-3-methyl-1H-pyrazole is typically achieved through the reaction of cyclopropyl bromide and 3-methyl-1H-pyrazole. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as ethyl acetate. The reaction is typically carried out at room temperature, and the product is isolated by filtration. The yield of the reaction is typically very high, with yields of up to 95% being reported.
properties
IUPAC Name |
4-cyclopropyl-5-methyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-7(4-8-9-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPZISVIAAEERZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

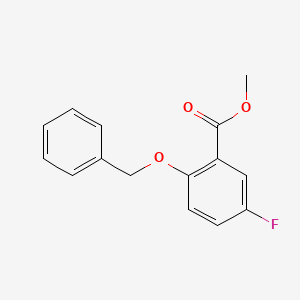

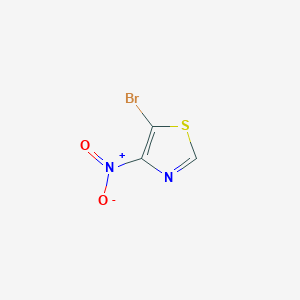
![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B6315213.png)
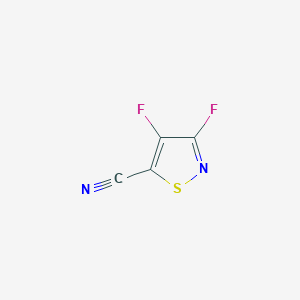
![5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde](/img/structure/B6315233.png)
